molecular formula C18H17N3O4 B3020132 7,8-Dimethoxy-1,3-dimethyl-1,5-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-4-carboxylic acid CAS No. 1435999-50-0

7,8-Dimethoxy-1,3-dimethyl-1,5-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-4-carboxylic acid

Cat. No. B3020132
CAS RN: 1435999-50-0
M. Wt: 339.351
InChI Key: QQUUOFNENGTJQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of substituted pyrazolo[1,5-a]pyrimidines with reagents like hydrazine hydrate in acetic acid solution, leading to the formation of 7-oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines. The reaction mechanism has been studied and elucidated using NMR spectroscopy and X-ray diffraction analysis, which could provide insights into the synthesis of the compound of interest .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using NMR spectroscopy and X-ray diffraction analysis. These techniques have allowed for the unambiguous establishment of the structures of N-methyl derivatives of pyrazolo[1,5-a]pyrimidines. The detailed structural analysis provides a foundation for understanding the molecular structure of 7,8-Dimethoxy-1,3-dimethyl-1,5-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-4-carboxylic acid .

Chemical Reactions Analysis

The chemical reactions of related compounds involve derivatization with reagents such as dimethyl sulfate, leading to a mixture of N-methyl derivatives. The reaction conditions, such as the choice of solvent, have been shown to influence the regioselectivity and the formation of different products. These findings can be extrapolated to predict the chemical reactions that this compound might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized in the context of their use as labeling reagents for liquid chromatographic analysis of amino acids. The stability of the resulting adducts under reversed-phase conditions and their detection at specific wavelengths are aspects of their chemical properties that have been optimized for analytical applications. These properties are relevant to understanding the behavior of this compound in similar analytical contexts .

Mechanism of Action

The compound has demonstrated significant potential as a therapeutic agent for the treatment of chronic myeloid leukemia . It exerts noteworthy cytotoxic effects against K562 cells, a chronic leukemia cell line . The compound inhibits the clonal proliferation of K562 cells while displaying minimal toxicity to normal cells . It exhibits its antiproliferative activity by inducing G2/M cell cycle arrest, preventing the entry of K562 cells into mitosis . Additionally, it demonstrates an immunomodulatory effect by upregulating the production of cytokines IL-6 and IL-12/23p40 .

Future Directions

The compound has shown significant potential as a therapeutic agent for the treatment of chronic myeloid leukemia . Further investigations are warranted to explore its clinical applications . These could include in vivo studies to assess its efficacy and safety in animal models, followed by clinical trials in humans if the initial results are promising.

properties

IUPAC Name

4,5-dimethoxy-12,14-dimethyl-13,14,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11(15),12-heptaene-10-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-8-14-15(18(22)23)11-5-9-6-12(24-3)13(25-4)7-10(9)16(11)19-17(14)21(2)20-8/h6-7H,5H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQUUOFNENGTJQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=C3CC4=CC(=C(C=C4C3=N2)OC)OC)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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